

# physical and chemical properties of diethylacetamidomalonate

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## Diethylacetamidomalonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Diethylacetamidomalonate** (DEAM) is a pivotal synthetic intermediate, widely recognized for its versatility in organic synthesis, particularly in the preparation of  $\alpha$ -amino acids, pharmaceuticals, and other bioactive compounds.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of DEAM, detailed experimental protocols for its synthesis and purification, and its key applications in research and drug development. All quantitative data is presented in structured tables for ease of reference, and key synthetic pathways are visualized using logical diagrams.

### Introduction

**Diethylacetamidomalonate**, with the CAS number 1068-90-2, is a derivative of diethyl malonate and a protected form of the unstable aminomalononic acid.[2][4] Its structure, featuring an acetamido group and two ethyl ester functionalities, allows for a wide range of chemical modifications.[3][5] The presence of the active methylene group makes it an ideal substrate for malonic ester synthesis, enabling the introduction of diverse side chains.[2][4] The acetamido group serves as a protecting group for the amine, preventing undesirable side reactions during

alkylation.[2] This unique combination of features has established DEAM as a cornerstone in the synthesis of both natural and unnatural  $\alpha$ -amino acids, which are fundamental building blocks for peptide and protein-based therapeutics.[2][3][4]

## Physical and Chemical Properties

**Diethylacetamidomalonate** is a white to off-white crystalline solid under standard conditions.[1][6] It is characterized by its low solubility in water but good solubility in various organic solvents.[4][7]

## Tabulated Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of **diethylacetamidomalonate**.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>5</sub>	[4][6][8]
Molecular Weight	217.22 g/mol	[4][9][10]
Melting Point	95-98 °C	[6][9][11][12]
Boiling Point	185 °C at 20 mmHg	[6][10][11][12]
Density	1.1 ± 0.1 g/cm <sup>3</sup> (estimate)	[9]
Vapor Pressure	0.000565 mmHg at 25°C	[6][8][12]
pKa	11.93 ± 0.59 (Predicted)	[1][6][12]
Appearance	White to off-white crystalline powder	[1][6][7]
Solubility	Slightly soluble in hot water and ether; soluble in hot alcohol, chloroform, and methanol.[4][5][6][7][10][12]	

## Spectral Data

Spectral analysis is crucial for the identification and characterization of **diethylacetamidomalonate**.

- $^1\text{H}$  NMR (300 MHz,  $\text{CDCl}_3$ ):  $\delta$  [ppm]: 1.30 (t,  $J=7.1\text{Hz}$ , 6H), 2.08 (s, 3H), 4.27 (m, 4H), 5.18 (d,  $J=7.1\text{Hz}$ , 1H), 6.67 (d,  $J=5.7\text{ Hz}$ , 1H).[\[7\]](#)[\[13\]](#)
- $^{13}\text{C}$  NMR (75 MHz,  $\text{CDCl}_3$ ):  $\delta$  [ppm]: 14.0, 22.8, 56.5, 62.6, 166.5, 169.9.[\[7\]](#)[\[13\]](#)
- IR (KBr disc): Key absorptions indicate the presence of C=O (ester and amide) and N-H functional groups.[\[1\]](#)
- Mass Spectrometry (Electron Ionization): Provides a fragmentation pattern that can be used to confirm the molecular structure.[\[1\]](#)[\[10\]](#)

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of **diethylacetamidomalonate**.

### Synthesis of Diethylacetamidomalonate

A common and effective method for the synthesis of **diethylacetamidomalonate** involves a two-step process starting from diethyl malonate.[\[4\]](#)[\[14\]](#)

#### Step 1: Preparation of Diethyl Isonitrosomalonate

- In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.[\[15\]](#)
- Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.[\[15\]](#)
- While maintaining the temperature at approximately  $5^\circ\text{C}$ , add 65 g (0.944 mole) of solid sodium nitrite in portions over 1.5 hours.[\[15\]](#)
- After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall during this period.[\[15\]](#)

- Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of ether. The combined ethereal solution of diethyl isonitrosomalonnate is used directly in the next step.[\[15\]](#)

#### Step 2: Reductive Acetylation to **Diethylacetamidomalonate**

- Place the ethereal solution of diethyl isonitrosomalonnate, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid into a 1-liter three-necked round-bottomed flask fitted with a mechanical stirrer, thermometer, and dropping funnel.[\[15\]](#)
- With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic and may require intermittent cooling.[\[15\]](#)
- After the zinc addition is complete, stir the mixture for an additional 30 minutes.[\[15\]](#)
- Filter the reaction mixture with suction and wash the filter cake with two 200-ml portions of glacial acetic acid.[\[15\]](#)
- Evaporate the combined filtrate and washings under reduced pressure until a thick oil or partially crystalline residue remains.[\[15\]](#)

### Purification of Diethylacetamidomalonate

The crude product from the synthesis can be purified by recrystallization.

- To the crude product, add 100 ml of water and warm the flask on a steam bath until the solid melts.[\[15\]](#)
- Stir the mixture of water and oil rapidly in an ice bath to induce crystallization of fine white **diethylacetamidomalonate**.[\[15\]](#)
- Cool in the ice bath for an additional hour, then collect the product by filtration.[\[15\]](#)
- Wash the crystals once with cold water and dry them in the air at 50°C.[\[15\]](#)
- A second crop can be obtained by concentrating the mother liquor under reduced pressure.[\[15\]](#)

- If the product quality is inferior, it can be recrystallized from hot water (using approximately 2.5 ml of water per gram of product) with about 97% recovery.<sup>[15]</sup> Alternatively, crystallization from a benzene/petroleum ether mixture can be employed.<sup>[7][13]</sup>

## Applications in Drug Development and Research

**Diethylacetamidomalonate** is a cornerstone intermediate in the synthesis of a wide array of organic molecules, most notably  $\alpha$ -amino acids.<sup>[4][15]</sup> This versatility makes it an invaluable tool for researchers in medicinal chemistry and drug discovery.

## Synthesis of $\alpha$ -Amino Acids

The malonic ester synthesis pathway using DEAM allows for the creation of various racemic  $\alpha$ -amino acids through alkylation followed by hydrolysis and decarboxylation.<sup>[2][4]</sup>

- **Racemic Phenylalanine:** Synthesized by alkylating DEAM with benzyl chloride in the presence of a base like sodium ethoxide.<sup>[2][4]</sup>
- **Racemic Tryptophan:** Can be synthesized with high yields by reacting DEAM with gramine or its quaternary ammonium compounds.<sup>[4]</sup>
- **Racemic Glutamic Acid:** A one-pot reaction with propiolactone yields racemic glutamic acid.<sup>[4]</sup>

This methodology is not limited to natural amino acids; it is also extensively used to synthesize non-natural  $\alpha$ -amino acids with diverse side chains, which are crucial for developing novel peptide-based therapeutics.<sup>[2][3][4]</sup>

## Synthesis of $\alpha$ -Hydroxycarboxylic Acids

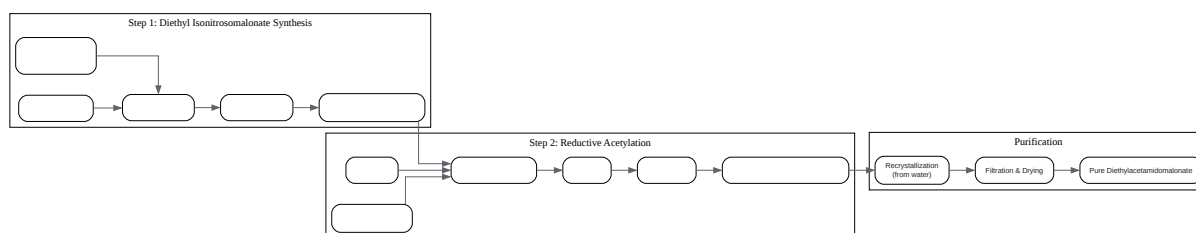
The amino group in the  $\alpha$ -amino acids synthesized from DEAM can be converted to a hydroxyl group through diazotization, leading to the formation of  $\alpha$ -hydroxycarboxylic acids.<sup>[3][4]</sup> These compounds are useful in various applications, including the development of biodegradable polymers.<sup>[4]</sup>

## Precursor in Pharmaceutical Formulations

DEAM serves as a key precursor in the synthesis of several active pharmaceutical ingredients. A notable example is its use in some synthetic routes for Fingolimod, an immunosuppressant used in the treatment of multiple sclerosis.[3][4] It is also an important intermediate in the synthesis of vitamins B1 and B6, barbiturates, and non-steroidal anti-inflammatory agents.[7][12]

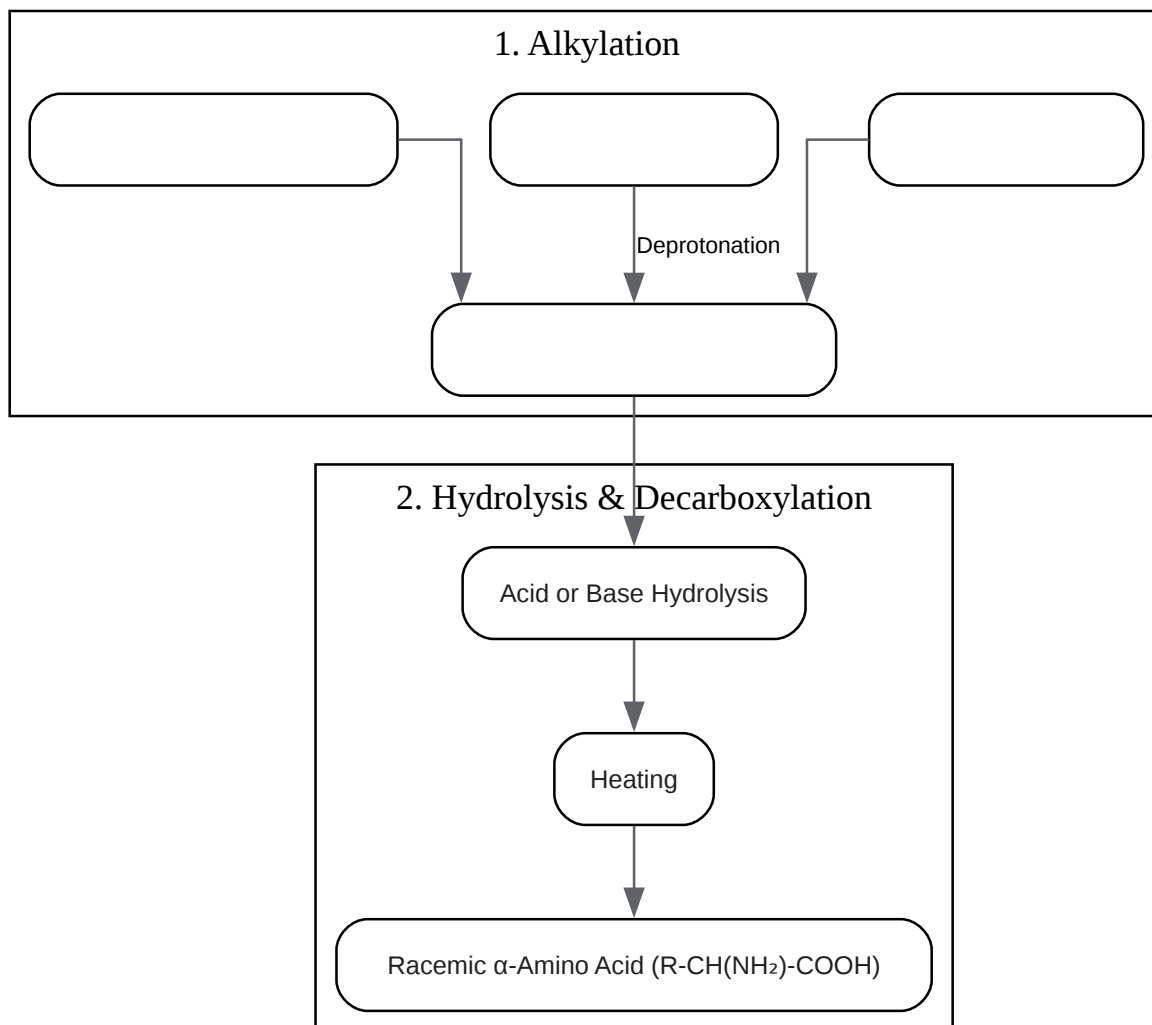
## Mandatory Visualizations

The following diagrams illustrate the key logical and experimental workflows described in this guide.



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Caption: Synthesis and Purification Workflow for **Diethylacetamidomalonate**.



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Caption: General Pathway for  $\alpha$ -Amino Acid Synthesis using DEAM.

## Conclusion

**Diethylacetamidomalonate** is a highly valuable and versatile reagent in modern organic synthesis. Its straightforward preparation, coupled with its predictable reactivity, makes it an essential tool for the construction of complex molecules, particularly in the pharmaceutical industry. The ability to readily synthesize a wide variety of natural and non-natural  $\alpha$ -amino acids from this single precursor underscores its significance in the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties,

synthesis, and applications to serve as a valuable resource for researchers and professionals in the field.

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